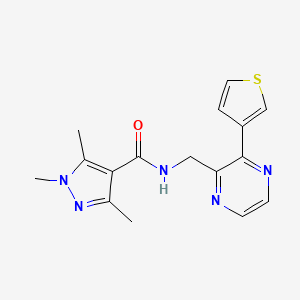

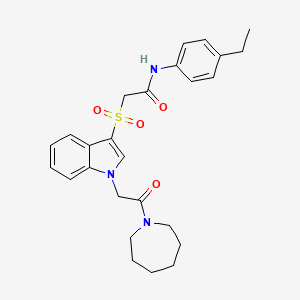

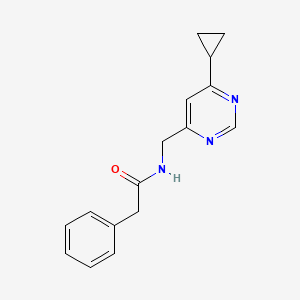

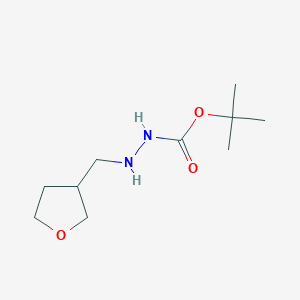

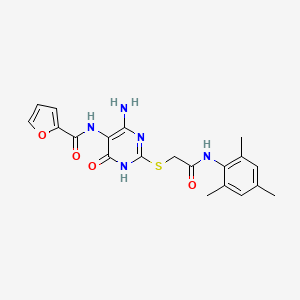

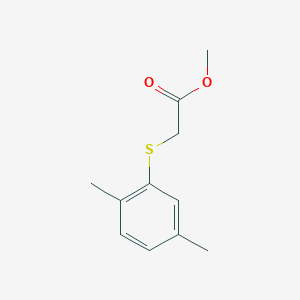

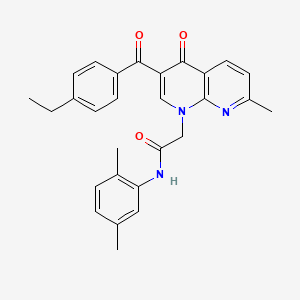

![molecular formula C13H17NO4S B2379392 Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate CAS No. 866152-78-5](/img/structure/B2379392.png)

Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

An efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was outlined using condensation reactions of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate .Molecular Structure Analysis

In the title molecule, C13H15N3O4S, the benzene and pyrazole rings are inclined to each other at 77.48 (3)°, which shows the presence of π–π interactions, which link the hydrogen-bonded chains into layers parallel to the ab plane .Chemical Reactions Analysis

Ethyl 4-methoxy-6-methyl-1-[(4-methylphenyl)sulfonyl]-1H-indazole-3-carboxylate (11) was obtained in 45–50% yields by intramolecular cyclization of ethyl (2-bromo-6-methoxy-4-methylphenyl){2-[(4-methylphenyl)sulfonyl]-hydrazinylidene}ethanoate (1), with LiHMDS or K3PO4 used in the role of base .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate is 297.33 g/mol . It has a molecular formula of C13H15NO5S .Wissenschaftliche Forschungsanwendungen

Building Block in Chemical Synthesis

This compound is used as a building block in chemical synthesis . It is used in the formation of functionalized spirocyclic oxetanes .

Synthesis of Nitrogen-Containing Heterocycles

It is used in the synthesis of nitrogen-containing heterocyclic structures . For example, Ethyl 4-methoxy-6-methyl-1-[(4-methylphenyl)sulfonyl]-1H-indazole-3-carboxylate was obtained in 45–50% yields by intramolecular cyclization of ethyl (2-bromo-6-methoxy-4-methylphenyl){2-[(4-methylphenyl)sulfonyl]-hydrazinylidene}ethanoate .

Synthesis of Pyrazoles

This compound is used in the synthesis of pyrazoles . For instance, substituted ethyl 1-(4-chlorophenyl)-1H-pyrazolecarboxylates were synthesized by the condensation reactions of hydrazonoyl halides with ethyl 3-(N,N-dimethylamino)-acrylate in the presence of Et3N .

Pharmaceutical Applications

Hydrazones of α-dicarbonyl compounds have practical significance, as some of them are used as active pharmaceuticals . This compound could potentially be used in the synthesis of such pharmaceuticals.

Research and Development

This compound is used in research and development in the field of chemistry . It is used to study new methods of synthesis and to develop new compounds .

Industrial Applications

In the industrial sector, this compound is used in the production of various chemicals . It is used in the synthesis of other compounds, which are then used in various industrial processes .

Wirkmechanismus

While specific information on the mechanism of action for Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate is not available, related compounds have been studied. For example, in vitro COX-1 and COX-2 inhibition studies showed that 4-[5-(4-methylphenyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonyl azide with a para-SO2N3 substituent was a selective COX-1 inhibitor .

Eigenschaften

IUPAC Name |

ethyl 1-(4-methylphenyl)sulfonylazetidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-3-18-13(15)11-8-14(9-11)19(16,17)12-6-4-10(2)5-7-12/h4-7,11H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGLAPQDMSNSIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2379312.png)

![N-[3-[2-(pyridin-2-ylamino)ethoxy]phenyl]acetamide](/img/structure/B2379314.png)

![N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide](/img/structure/B2379320.png)

![Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride](/img/structure/B2379321.png)

![Methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2379325.png)

![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)

![ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2379330.png)